
4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol is an organic compound with a complex structure that includes an aminomethyl group and a trimethylhexanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol can be achieved through several methods. One common approach involves the alkylation of ammonia or amines. This process typically requires the use of carboxylic acid chlorides or anhydrides to form amide intermediates, which are then reduced to yield the desired amine . Another method involves the reduction of nitriles or nitro compounds, which can be achieved using reducing agents such as hydrogen in the presence of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the aminomethyl and hydroxyl groups.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its ability to modulate biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzoic acid: This compound has a similar aminomethyl group but a different aromatic backbone.
4-Aminocoumarin: Contains an amino group and a coumarin backbone, used in various biological applications.
Aminocaproic acid: Another compound with an aminomethyl group, used as an antifibrinolytic agent.
Uniqueness
4-(Aminomethyl)-2,2,4-trimethylhexan-3-ol is unique due to its specific structure, which combines an aminomethyl group with a trimethylhexanol backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H23NO |
|---|---|
Molecular Weight |
173.30 g/mol |
IUPAC Name |
4-(aminomethyl)-2,2,4-trimethylhexan-3-ol |
InChI |
InChI=1S/C10H23NO/c1-6-10(5,7-11)8(12)9(2,3)4/h8,12H,6-7,11H2,1-5H3 |
InChI Key |
RPXTZDGHOJBMOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CN)C(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






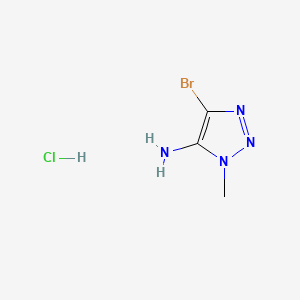
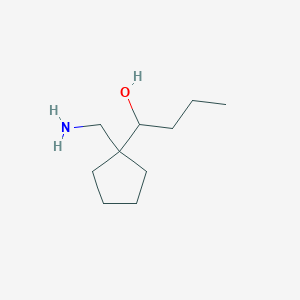

![(1R)-2-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B13486708.png)
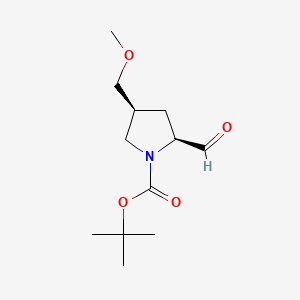


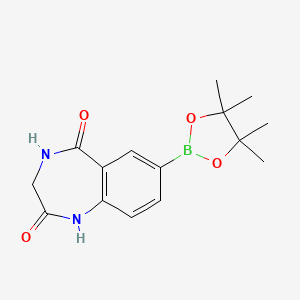
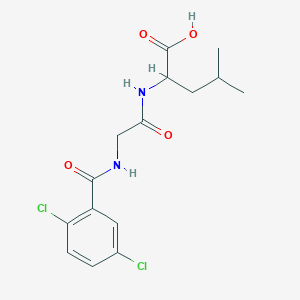
![2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13486736.png)
